Trimethylsilyl butyrate

Description

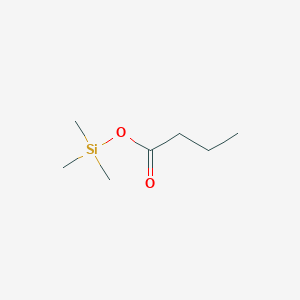

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2Si/c1-5-6-7(8)9-10(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXUKTJZXUYZMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333969 | |

| Record name | Trimethylsilyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16844-99-8 | |

| Record name | Trimethylsilyl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16844-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Trimethylsilyl Butyrate Molecular Architecture & Applications

Executive Summary

Trimethylsilyl butyrate (TMS-butyrate), the trimethylsilyl ester of butanoic acid, represents a critical intermediate in the gas chromatography-mass spectrometry (GC-MS) analysis of short-chain fatty acids (SCFAs). By replacing the active hydrogen of the carboxylic acid with a trimethylsilyl group [

Molecular Architecture

Structural Specifications

The molecule consists of a butyryl chain esterified to a trimethylsilyl group. The silicon atom adopts a tetrahedral geometry, while the ester linkage maintains a planar conformation due to resonance delocalization, though the

| Parameter | Specification |

| IUPAC Name | Trimethylsilyl butanoate |

| CAS Registry | 16844-99-8 |

| Formula | |

| Molecular Weight | 160.29 g/mol |

| SMILES | CCCC(=O)O(C)C |

| Boiling Point | ~144 °C (760 Torr) |

| Density | 0.874 g/cm³ |

3D Conformation & Bond Dynamics

The Si-O bond (approx. 1.64 Å) is significantly longer than the C-O bond (1.35 Å) found in carbon esters, increasing the steric bulk around the carbonyl oxygen. This steric shielding, provided by the trimethylsilyl group, is the primary mechanism for the compound's enhanced volatility compared to the parent acid (which forms strong intermolecular hydrogen bonds).

Synthesis & Reactivity

Silylation Mechanism

The synthesis of TMS-butyrate is typically achieved via nucleophilic attack of the butyrate carboxylate oxygen on a silyl donor. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Hexamethyldisilazane (HMDS).

Reaction Protocol (Standardized):

-

Reagents: Butyric acid (Analyte), BSTFA + 1% TMCS (Catalyst).

-

Conditions: Anhydrous environment (moisture sensitive), 60°C for 30 minutes.

-

Mechanism: The carbonyl oxygen acts as a nucleophile, attacking the silicon center of BSTFA. The leaving group (trifluoroacetamide) is stable, driving the equilibrium forward.

Hydrolysis Sensitivity

The Si-O-C linkage is hydrolytically unstable. Upon exposure to water, the high affinity of silicon for fluorine or oxygen (in water) leads to rapid hydrolysis, reverting the ester to butyric acid and hexamethyldisiloxane. This property is exploited in prodrug design, where TMS-butyrate can serve as a moisture-triggered release system for butyrate.

Figure 1: Synthesis via silylation and subsequent hydrolytic reversion pathway.

Analytical Characterization (Self-Validating Protocols)

To ensure scientific integrity, the identification of TMS-butyrate must be validated using orthogonal spectral data.

Mass Spectrometry (GC-MS)

The Electron Impact (EI, 70 eV) mass spectrum provides a definitive fingerprint. The fragmentation follows specific pathways distinct from alkyl esters.

| Ion Type | m/z | Origin & Mechanism |

| Molecular Ion ( | 160 | Weak intensity; often barely visible due to facile fragmentation. |

| M-15 Base Peak | 145 | Loss of a methyl radical ( |

| McLafferty Ion | 132 | Critical Diagnostic. Rearrangement of the butyrate chain. Gamma-H transfer to carbonyl oxygen, followed by |

| Siliconium Ion | 73 | |

| Rearrangement Ion | 75 |

McLafferty Rearrangement Validation:

Unlike methyl butyrate (McLafferty ion m/z 74), TMS-butyrate shifts this ion by +58 mass units (difference between

Figure 2: Electron Impact (EI) fragmentation pathways for Trimethylsilyl Butyrate.

Nuclear Magnetic Resonance (NMR)

-

NMR (CDCl

- 0.25 ppm (s, 9H): Trimethylsilyl group (Shielded by Si).

- 0.95 ppm (t, 3H): Terminal methyl of butyrate.

-

1.65 ppm (m, 2H):

-

2.25 ppm (t, 2H):

-

NMR:

- -0.5 ppm: TMS carbons.

- 174.0 ppm: Carbonyl carbon (Ester).

Experimental Protocol: SCFA Derivatization

Context: Quantification of butyrate in biological matrices (plasma/feces).

-

Extraction: Acidify sample (pH < 2) with HCl to protonate butyrate. Extract with diethyl ether.

-

Derivatization:

-

Transfer 100

L of ether extract to a dry vial. -

Add 50

L MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) or BSTFA (for TMS). Note: MTBSTFA forms TBDMS esters, which are more hydrolytically stable than TMS esters, but TMS is standard for rapid screening. -

Incubate at 60°C for 30 mins.

-

-

Analysis: Inject 1

L into GC-MS (Splitless).-

Column: DB-5ms or equivalent (non-polar).

-

Temp Program: 50°C (2 min)

10°C/min

-

-

QC Check: Monitor m/z 132 (Target) and 145 (Qualifier). Ratio should be consistent with standard.

References

-

NIST Chemistry WebBook. (2025). (Trimethylsilyl)methyl butyrate Mass Spectrum. National Institute of Standards and Technology. [Link]

-

Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry. [Link]

-

Schummer, C. et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. [Link]

-

Roessner, U. et al. (2000). Metabolic profiling allows comprehensive phenotyping of genetically or environmentally modified plant systems. The Plant Cell. [Link]

An In-depth Technical Guide to the Synthesis of Trimethylsilyl Butyrate

Introduction: The Versatility of Trimethylsilyl Butyrate in Modern Chemistry

Trimethylsilyl butyrate, a silyl ester, is a versatile molecule that serves as a key intermediate and protecting group in organic synthesis. Its unique reactivity profile allows for the facile introduction of the butyrate moiety and the temporary protection of carboxylic acids under mild conditions. This guide provides an in-depth exploration of the primary synthetic pathways to trimethylsilyl butyrate, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available methodologies. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer insights into the practical considerations that guide the choice of a particular synthetic strategy.

Core Synthesis Pathways: A Comparative Overview

The synthesis of trimethylsilyl butyrate can be broadly categorized into three main approaches, each with its own set of advantages and limitations. The choice of method often depends on factors such as the desired scale of the reaction, the availability of starting materials, and the tolerance of other functional groups in the substrate.

| Synthesis Pathway | Key Reagents | General Yields | Key Advantages | Key Disadvantages |

| Direct Silylation of Butyric Acid | Butyric acid, Hexamethyldisilazane (HMDS), Iodine (catalyst) | High to Excellent | Mild, neutral conditions; solvent-free options; minimal byproducts. | May require a catalyst for efficient conversion. |

| From Butyryl Chloride | Butyryl chloride, Trimethylsilanol or its sodium salt | High | High reactivity of the acid chloride; can be very fast. | Butyryl chloride is moisture-sensitive and corrosive; requires an additional step to prepare from butyric acid. |

| Dehydrogenative Silylation | Butyric acid, Hydrosilane (e.g., triethoxysilane), Metal catalyst (e.g., Mn-salen complex) | Good to High | Atom-economical (only H₂ as a byproduct); mild conditions. | Requires a specialized catalyst; hydrosilanes can be flammable. |

Pathway 1: Direct Silylation of Butyric Acid with Hexamethyldisilazane (HMDS)

This is arguably the most common and practical method for the laboratory-scale synthesis of trimethylsilyl butyrate. It relies on the reaction of butyric acid with hexamethyldisilazane (HMDS), a cost-effective and stable silylating agent. The reaction is often facilitated by a catalyst, with iodine being a particularly effective and mild choice.[1][2]

The Chemistry Behind the Choice: Why HMDS and Iodine?

Hexamethyldisilazane is an attractive silylating agent due to its stability and the fact that the only byproduct of the reaction is ammonia, which is easily removed.[3] However, the silylating power of HMDS alone can be low.[3] This is where the catalytic role of iodine becomes crucial. While the exact mechanism is not fully elucidated, it is proposed that iodine polarizes the Si-N bond in HMDS, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by the carboxylate oxygen of butyric acid.[3] This catalytic activation allows the reaction to proceed efficiently under nearly neutral and often solvent-free conditions, which is a significant advantage.[1]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and expected outcomes.

Materials:

-

Butyric acid

-

Hexamethyldisilazane (HMDS)

-

Iodine (catalyst)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser (optional, depending on scale and temperature)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, add butyric acid (1.0 equivalent).

-

Addition of HMDS: Add hexamethyldisilazane (0.6-1.0 equivalents) to the flask. For a complete conversion, a slight excess of HMDS can be used.

-

Catalyst Addition: Add a catalytic amount of iodine (e.g., 1-2 mol%). The mixture will likely turn a brownish color due to the iodine.

-

Reaction Conditions: Stir the mixture at room temperature. For less reactive substrates or to increase the reaction rate, the mixture can be gently heated to 40-60 °C. The progress of the reaction can be monitored by the evolution of ammonia gas. The reaction is typically complete within a few hours at room temperature or faster with gentle heating.

-

Work-up and Purification: Once the reaction is complete (as indicated by the cessation of ammonia evolution or by techniques like GC-MS), the crude trimethylsilyl butyrate can be purified by direct distillation. The low boiling point of any remaining HMDS and the non-volatile nature of the iodine catalyst allow for a straightforward purification.

Expected Yield: High to excellent (typically >90%).

Quality Control: The purity of the final product can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

Mandatory Visualization: Mechanism of Iodine-Catalyzed Silylation

Caption: A two-step synthesis via a reactive acid chloride intermediate.

Pathway 3: Dehydrogenative Silylation

A more modern and atom-economical approach to trimethylsilyl butyrate is through the dehydrogenative coupling of butyric acid with a hydrosilane. [6][7]This method avoids the formation of stoichiometric byproducts, with the only theoretical byproduct being hydrogen gas.

The Principle: An Atom-Economical Alternative

Dehydrogenative silylation involves the formation of a Si-O bond with the concomitant release of dihydrogen (H₂). [8]This reaction requires a catalyst, typically a transition metal complex, to facilitate the coupling of the carboxylic acid's O-H bond and the hydrosilane's Si-H bond. [7]This pathway is considered "green" as it maximizes the incorporation of atoms from the reactants into the final product.

Experimental Protocol: A Catalytic Approach

Materials:

-

Butyric acid

-

A hydrosilane (e.g., triethoxysilane, diphenylsilane)

-

A suitable catalyst (e.g., a Mn(V)-salen complex) [7]* Anhydrous solvent (e.g., toluene)

-

Reaction vessel suitable for inert atmosphere chemistry

Procedure:

-

Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, dissolve butyric acid (1.0 equivalent) and the hydrosilane (1.0-1.2 equivalents) in an anhydrous solvent.

-

Catalyst Addition: Add the catalyst (typically in a low mol%) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, depending on the catalyst's activity. The reaction progress can be monitored by the evolution of hydrogen gas (use a bubbler) or by analytical techniques such as TLC or GC.

-

Work-up and Purification: Once the reaction is complete, the catalyst may need to be removed by filtration through a pad of silica gel. The solvent is then removed under reduced pressure, and the resulting crude trimethylsilyl butyrate is purified by distillation.

Expected Yield: Good to high, depending on the catalyst and reaction conditions.

Mandatory Visualization: Dehydrogenative Silylation Mechanism

Caption: Metal-catalyzed dehydrogenative coupling for atom-economical synthesis.

Conclusion: Selecting the Optimal Pathway

The synthesis of trimethylsilyl butyrate can be achieved through several effective methods. The direct silylation of butyric acid with HMDS and a catalyst like iodine stands out for its operational simplicity, mild conditions, and high yields, making it an excellent choice for general laboratory use. [1]For applications requiring rapid conversion and where the handling of more reactive reagents is not a concern, the pathway from butyryl chloride is a powerful alternative. The emerging field of dehydrogenative silylation offers a green and atom-economical route, which is likely to see increased application as catalyst technology develops. [6][7]The choice of the most appropriate method will ultimately be guided by the specific requirements of the synthesis, including scale, cost, and the chemical environment of the target application.

References

-

Karimi, B., & Golshani, B. (2000). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. The Journal of Organic Chemistry, 65(22), 7228–7230. [Link]

-

Gelest, Inc. (n.d.). General Silylation Procedures. Retrieved from [Link]

-

Ahmad, S., et al. (2014). Mild and Efficient Tunable Brønsted Acidic Ionic Liquid Catalyzed O-Acetylation and O-Trimethylsilylation with Trimethylsilyl Acetate (TMSOAc) and Hexamethyldisilazane (HMDS). Molecules, 19(10), 16894-16913. [Link]

-

Organic Syntheses. (n.d.). n-BUTYRYL CHLORIDE. Retrieved from [Link]

-

Wikipedia. (n.d.). Silylation. Retrieved from [Link]

-

Spangler, L. A. (2011). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. Journal of Chromatography A, 1218(39), 6985-6992. [Link]

-

Organic Chemistry Portal. (n.d.). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. Retrieved from [Link]

-

Otera, J., & Nishikido, J. (2010). Reaction of Alcohols with Carboxylic Acids and their Derivatives. In Esterification: Methods, Reactions, and Applications (2nd ed.). Wiley-VCH. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. [Link]

-

Science Publications. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Biochemistry and Biotechnology, 8(2), 114-123. [Link]

-

Gucma, M., & Gornowicz, M. (2020). Direct Dehydrogenative Coupling of Alcohols with Hydrosilanes Promoted by Sodium tri(sec-butyl)borohydride. Molecules, 25(21), 5198. [Link]

-

Al-Masri, H., et al. (2019). New synthesis of trimethylsilyl esters of phosphorus(III) acids. ARKIVOC, 2019(5), 133-145. [Link]

-

Eras, J., et al. (2007). Chlorotrimethylsilane, a suitable reagent for the esterification of diverse functionalized carboxilic acids. Revista Tumbaga, 2, 85-89. [Link]

-

Shirini, F., et al. (2005). Rapid and highly efficient trimethylsilylation of alcohols and phenols with hexamethyldisilazane (HMDS) catalysed by in situ generated iodine from the reaction of CAN or Oxone® and KI. Journal of Chemical Sciences, 117(6), 663-667. [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

Gelest. (n.d.). Techniques for Silylation. Retrieved from [Link]

-

Boro, B. J., et al. (2012). Dehydrogenative coupling of alcohols and carboxylic acids with hydrosilanes catalyzed by a salen–Mn(V) complex. Dalton Transactions, 41(42), 13111-13118. [Link]

- Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. A "Little" Mass Spec and Sailing.

-

Taylor & Francis. (n.d.). Silylation – Knowledge and References. Retrieved from [Link]

-

Karimi, B., & Zareyee, D. (2008). A Novel and Highly Efficient Method for the Silylation of Alcohols with Hexamethyldisilazane (HMDS) Catalyzed by Recyclable Sulfonic Acid-Functionalized Ordered Nanoporous Silica. Synlett, 2008(12), 1875-1879. [Link]

-

Markwitz, M., et al. (2024). Copper-driven formation of siloxanes via dehydrocoupling between hydrosilanes and silanols. Inorganic Chemistry Frontiers, 11, 4855-4866. [Link]

-

ResearchGate. (n.d.). Synthesis of trimethylsilyl carboxylates by HMDS under solvent-free conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Dehydrogenative coupling of hydrosilanes with alcohols or water. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]

- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 5. thescipub.com [thescipub.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Trimethylsilyl butyrate physical and chemical properties

Operational Framework for Synthesis, Derivatization, and Analytical Profiling

Executive Summary

Trimethylsilyl butyrate (TMS-Butyrate) is the silyl ester derivative of butyric acid, a critical Short-Chain Fatty Acid (SCFA) involved in gut microbiome signaling and histone deacetylase inhibition. While butyric acid itself is highly polar, volatile, and difficult to analyze directly via gas chromatography (GC), TMS-butyrate exhibits reduced polarity and enhanced thermal stability, making it the industry-standard analyte for SCFA quantification.

This guide provides a rigorous technical breakdown of TMS-butyrate, focusing on its physiochemical properties, synthesis for metabolomics, and handling requirements to prevent hydrolysis-driven degradation.

Part 1: Molecular Architecture & Physiochemical Profile

CAS Registry Number: 16844-99-8 IUPAC Name: Trimethylsilyl butanoate Formula: C₇H₁₆O₂Si[1]

TMS-butyrate is an organosilicon compound characterized by the substitution of the acidic proton of butyric acid with a trimethylsilyl [–Si(CH₃)₃] group. This substitution dramatically alters the physical properties of the parent acid, specifically lowering the boiling point relative to molecular weight and eliminating hydrogen bonding capability.

Table 1: Physiochemical Constants

| Property | Value | Technical Note |

| Molecular Weight | 160.29 g/mol | Significant mass shift (+72 Da) from free acid (88.11 g/mol ). |

| Boiling Point | 144 °C (at 760 mmHg) | Ideal volatility for standard non-polar GC columns (e.g., DB-5ms). |

| Density | 0.874 g/mL (at 20 °C) | Less dense than water; phase separates in aqueous extraction. |

| Refractive Index | ~1.405 | Typical for aliphatic silyl esters. |

| Solubility | Non-polar solvents | Soluble in Hexane, DCM, Chloroform. Reacts violently with water. |

| Appearance | Colorless liquid | Clear; yellowing indicates hydrolysis or oxidation. |

Part 2: Synthesis & Derivatization Logic[2]

For research applications, TMS-butyrate is rarely purchased; it is synthesized in situ as part of an analytical workflow. The most robust protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) .

The Derivatization Mechanism

The reaction is a nucleophilic substitution at the silicon atom. The carboxylic oxygen of butyric acid attacks the electropositive silicon of BSTFA. The trifluoroacetamide group acts as a leaving group.

Why BSTFA?

-

Volatility: The byproducts (TMS-trifluoroacetamide) elute early and do not interfere with the butyrate peak.

-

Reactivity: It silylates carboxylic acids quantitatively at mild temperatures (60–65°C).

Visualization: Reaction Pathway

The following diagram illustrates the transformation logic from the free acid to the silyl ester.

Figure 1: Silylation mechanism converting polar butyric acid to volatile TMS-butyrate using BSTFA.

Part 3: Analytical Protocol (GC-MS)

This protocol is designed for the quantification of butyrate in biological matrices (e.g., fecal water, plasma) using Gas Chromatography-Mass Spectrometry.

Reagents & Equipment

-

Derivatizing Agent: BSTFA + 1% TMCS (Trimethylchlorosilane). Note: TMCS acts as a catalyst to increase silyl donor strength.

-

Solvent: Anhydrous Pyridine or Hexane.

-

Internal Standard: 2-Ethylbutyric acid (structurally similar but distinct retention time).

Step-by-Step Workflow

-

Extraction: Acidify sample (pH < 2) with HCl to protonate butyrate. Extract into ethyl acetate or ether.

-

Drying: Remove all traces of water using anhydrous Na₂SO₄. Critical: Water destroys the reagent.

-

Reaction:

-

Transfer 100 µL of extract to a GC vial.

-

Add 50 µL BSTFA + 1% TMCS .

-

Add 10 µL Pyridine (scavenges protons).

-

Cap tightly and incubate at 65°C for 20 minutes .

-

-

Injection: Inject 1 µL into GC-MS (Split ratio 10:1 or splitless depending on concentration).

Mass Spectral Identification

TMS-butyrate has a distinct fragmentation pattern in Electron Impact (EI) ionization (70 eV):

-

Molecular Ion (M+): m/z 160 (Often weak).

-

Base Peak (M-15): m/z 145. Loss of a methyl group (-CH₃) from the silicon atom. This is the quantification ion .

-

Silicon Fragment: m/z 73 [Si(CH₃)₃]⁺. Common to all TMS derivatives; use for confirmation only, not quantitation.

-

McLafferty Rearrangement: m/z 75.

Visualization: Analytical Workflow

Figure 2: End-to-end workflow for the extraction, derivatization, and quantification of butyrate.

Part 4: Stability & Handling (Self-Validating Systems)

The primary failure mode in TMS-butyrate analysis is hydrolysis . The Si-O bond is thermodynamically strong but kinetically unstable in the presence of moisture due to the high affinity of Silicon for Oxygen (in water) and Fluorine.

The "Ghost Peak" Phenomenon

If samples are not strictly anhydrous, TMS-butyrate reverts to butyric acid inside the vial or the GC inlet.

-

Symptom: Appearance of a tailing peak at the retention time of free butyric acid and a disappearance of the TMS-butyrate peak.

-

Validation Check: Include a "Blank + Reagent" injection. If the blank shows high background siloxanes (m/z 207, 281), moisture has contaminated the BSTFA bottle.

Storage Protocol

-

Inert Atmosphere: Store synthesized standards under Nitrogen or Argon.

-

Septum Integrity: Do not re-puncture the same septum on a BSTFA vial more than twice. Atmospheric moisture will degrade the remaining reagent.

-

Time Window: Analyze samples within 24 hours of derivatization. If delay is inevitable, store at -20°C.

References

-

Anderson, H. H. (1952).[1] "Organosilicon Esters of Aliphatic Acids." Journal of the American Chemical Society, 74(9), 2371–2372. (Establishes boiling point and density constants).

- Stummer, S., et al. (2012). "Quantification of Short-Chain Fatty Acids in Human Fecal Samples by GC-MS." Journal of Chromatography B.

-

Thermo Fisher Scientific. "GC-MS Analysis of Short Chain Fatty Acids." Application Note. (General methodology for SCFA derivatization).

-

Sigma-Aldrich. "Derivatization Reagents for GC: BSTFA." Technical Bulletin. (Mechanism and handling of silylating reagents).

- Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography–Mass Spectrometry." Journal of Chromatography A, 844(1-2), 1-22. (Critical review of hydrolysis and stability issues).

Sources

Methodological & Application

Application Note: Quantitative Analysis of Butyrate in Biological Matrices via Trimethylsilyl Derivatization and GC-MS

Abstract

This application note provides a comprehensive and validated protocol for the quantification of butyrate in biological samples, such as cell culture supernatants and fecal extracts, using gas chromatography-mass spectrometry (GC-MS) following trimethylsilyl (TMS) derivatization. Butyrate, a key short-chain fatty acid (SCFA), is a critical product of gut microbial metabolism with significant physiological roles. Its accurate quantification is paramount in fields ranging from gut microbiome research to drug development. Due to the inherent volatility and polarity of butyrate, derivatization is essential for robust and reproducible GC-MS analysis. This guide details a step-by-step methodology for sample preparation and derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, followed by GC-MS analysis. We will delve into the causality behind experimental choices, provide a self-validating protocol, and offer insights for troubleshooting and optimization.

Introduction: The Rationale for Butyrate Derivatization

Short-chain fatty acids (SCFAs) like butyrate are pivotal signaling molecules and energy sources, primarily produced by the gut microbiota through the fermentation of dietary fibers.[1] Their analysis is crucial for understanding host-microbe interactions, metabolic diseases, and the efficacy of therapeutic interventions. However, the direct analysis of SCFAs by gas chromatography presents significant challenges due to their high polarity and low volatility, which can lead to poor chromatographic peak shape, low sensitivity, and unreliable quantification.[2]

Derivatization is a chemical modification process that converts analytes into more volatile and thermally stable compounds, making them amenable to GC-MS analysis.[3] Silylation, the replacement of an active hydrogen atom with a trimethylsilyl (TMS) group, is a widely used and effective derivatization strategy for compounds containing carboxyl, hydroxyl, or amine groups.[3] For butyrate, silylation transforms the polar carboxylic acid group into a less polar, more volatile TMS ester, thereby improving its chromatographic behavior and detection sensitivity.[3]

This application note focuses on the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a powerful silylating agent, and the addition of TMCS enhances its reactivity, ensuring a complete and rapid derivatization of butyrate.[4]

The Chemistry of Trimethylsilyl Derivatization

The derivatization of butyric acid with BSTFA and TMCS proceeds via a nucleophilic substitution reaction. The active hydrogens on the carboxylic acid group of butyrate are replaced by a trimethylsilyl (TMS) group from BSTFA. TMCS acts as a catalyst in this reaction. The by-products of this reaction are volatile and generally do not interfere with the chromatographic analysis.[3]

The overall reaction is as follows:

Butyric Acid + BSTFA --(TMCS catalyst)--> Trimethylsilyl Butyrate + By-products

Diagram 1: Trimethylsilyl Derivatization of Butyric Acid

Caption: Workflow of butyrate derivatization for GC-MS analysis.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the analysis of butyrate in a liquid matrix such as cell culture supernatant. Modifications for other matrices like fecal extracts are also discussed.

Materials and Reagents

| Material/Reagent | Supplier | Grade |

| Butyric acid standard | Sigma-Aldrich | ≥99% |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Sigma-Aldrich | Derivatization grade |

| Pyridine | Sigma-Aldrich | Anhydrous, ≥99.8% |

| Ethyl Acetate | Sigma-Aldrich | Anhydrous, ≥99.8% |

| Internal Standard (e.g., Heptanoic acid) | Sigma-Aldrich | ≥99% |

| Hydrochloric Acid (HCl) | Fisher Scientific | ACS Grade |

| Sodium Sulfate, anhydrous | Fisher Scientific | ACS Grade |

| GC Vials with PTFE-lined caps | Agilent Technologies | 2 mL |

Safety Precaution: BSTFA and TMCS are corrosive and moisture-sensitive. Handle these reagents in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Pyridine is toxic and flammable.

Sample Preparation (Cell Culture Supernatant)

-

Sample Collection: Collect cell culture supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cells and debris.

-

Internal Standard Spiking: Transfer 500 µL of the clear supernatant to a clean microcentrifuge tube. Add a known amount of internal standard (e.g., 10 µL of 1 mM heptanoic acid). The internal standard is crucial for correcting variations in extraction efficiency and injection volume.

-

Acidification: Acidify the sample to a pH of approximately 2 by adding 50 µL of 2M HCl. This step protonates the butyrate, making it more amenable to solvent extraction.

-

Extraction: Add 1 mL of ethyl acetate to the acidified sample. Vortex vigorously for 2 minutes to extract the butyrate into the organic phase.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Drying: Carefully transfer the upper organic layer (ethyl acetate) to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water. Moisture can interfere with the derivatization reaction.[4]

-

Evaporation: Transfer the dried organic extract to a clean GC vial and evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. The sample is now ready for derivatization.

Derivatization Procedure

-

Reagent Addition: To the dried sample residue in the GC vial, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS. Pyridine acts as a solvent and a catalyst.

-

Reaction Incubation: Tightly cap the vial and vortex briefly. Heat the vial at 60°C for 30 minutes in a heating block or oven.[2][4] The heating step ensures the derivatization reaction goes to completion.

-

Cooling: After incubation, allow the vial to cool to room temperature before GC-MS analysis.

Diagram 2: Experimental Workflow

Caption: Detailed workflow from sample preparation to GC-MS analysis.

GC-MS Analysis

The derivatized sample is now ready for injection into the GC-MS system. The following are typical parameters, which may require optimization based on the specific instrument and column used.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column suitable for volatile compounds. |

| Injection Mode | Split (e.g., 20:1) | To prevent column overloading with high concentration samples. |

| Injector Temperature | 250°C | Ensures rapid volatilization of the TMS-butyrate derivative. |

| Carrier Gas | Helium | Inert and provides good separation efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | Optimal for most capillary columns. |

| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A temperature ramp allows for good separation of SCFAs and other potential metabolites. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |

| Ion Source Temp. | 230°C | Standard temperature for EI source. |

| Quadrupole Temp. | 150°C | Standard temperature for the quadrupole. |

| Scan Range | m/z 40-300 | To capture the molecular ion and characteristic fragments of TMS-butyrate. |

Data Analysis and Interpretation

Identification of Trimethylsilyl Butyrate

The identification of TMS-butyrate is based on its retention time and mass spectrum. The mass spectrum of trimethylsilyl butyrate is characterized by a molecular ion peak (M+) and several key fragment ions.

Expected Mass Spectrum of Trimethylsilyl Butyrate:

The electron ionization mass spectrum of TMS-butyrate will exhibit characteristic fragments. The NIST WebBook provides a reference spectrum for butanoic acid, trimethylsilyl ester.[5] Key fragments often include:

-

m/z 145: [M-15]⁺, loss of a methyl group.

-

m/z 117: A common fragment in TMS esters resulting from a McLafferty-type rearrangement.

-

m/z 75: A fragment characteristic of the TMS group.

-

m/z 73: The trimethylsilyl cation, [Si(CH₃)₃]⁺, is often a prominent peak in the spectra of TMS derivatives.[6]

Quantification

Quantification is performed by constructing a calibration curve using a series of butyrate standards of known concentrations that have undergone the same extraction and derivatization procedure as the samples. The peak area ratio of the analyte (TMS-butyrate) to the internal standard is plotted against the concentration of the standard. The concentration of butyrate in the unknown samples is then determined from this calibration curve.

Trustworthiness and Self-Validation

To ensure the reliability of this protocol, the following quality control measures are recommended:

-

Method Blank: A reagent blank (all components except the sample) should be run with each batch of samples to check for contamination.

-

Calibration Standards: A calibration curve with at least five concentration points should be prepared fresh for each analysis batch. The correlation coefficient (r²) should be >0.99.

-

Quality Control Samples: Include a quality control sample of a known butyrate concentration in each batch to monitor the accuracy and precision of the method.

-

Spike Recovery: To assess matrix effects, a known amount of butyrate can be spiked into a sample and the recovery calculated.

Conclusion

This application note provides a robust and reliable protocol for the quantification of butyrate in biological matrices using trimethylsilyl derivatization followed by GC-MS analysis. By converting butyrate into its more volatile and thermally stable TMS ester, this method overcomes the challenges associated with direct GC analysis of SCFAs. The detailed step-by-step procedure, coupled with an understanding of the underlying chemistry and quality control measures, will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results for their studies on the critical role of butyrate in health and disease.

References

-

NIST. (n.d.). (Trimethylsilyl)methyl butyrate. In NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]

-

Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]

-

Han, J., et al. (2021). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Current Protocols, 1(6), e177. [Link]

-

De Baere, S., et al. (2013). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology, 4, 233. [Link]

-

Taylor & Francis. (n.d.). BSTFA – Knowledge and References. Retrieved February 11, 2026, from [Link]

-

Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved February 11, 2026, from [Link]

-

Waters Corporation. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved February 11, 2026, from [Link]

-

MDPI. (1989). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Metabolites, 9(12), 299. [Link]

-

Chan, E. C. Y., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 147. [Link]

-

Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews. [Link]

- Wu, J., & Hu, R. (2008). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). IDC Technologies.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 11, 2026, from [Link]

-

von Sonntag, C. (2020). Mass spectra of the TMS derivatives of butanetriol-(1,3,4) (A) and... In ResearchGate. Retrieved February 11, 2026, from [Link]

-

Verbeke, K., et al. (2024). The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum. Journal of Chromatography B, 1247, 124299. [Link]

-

Arnhard, K., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. [Link]

-

NIST. (n.d.). Butyric Acid, TMS derivative. In NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]

-

ResearchGate. (n.d.). EI Mass spectra of the TMS derivatives of (a) 2‐hydroxybutyric acid... Retrieved February 11, 2026, from [Link]

- Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum.

-

Chromatography Forum. (2013). Butyrate analysis GC/MS. Retrieved February 11, 2026, from [Link]

-

MDPI. (2024). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. International Journal of Molecular Sciences, 25(12), 6503. [Link]

- Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum.

-

ResearchGate. (n.d.). Mass spectra of some assigned peaks as trimethylsilyl (TMS) ethers... Retrieved February 11, 2026, from [Link]

Sources

- 1. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Butyric Acid, TMS derivative [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

Using Trimethylsilyl butyrate as an internal standard

Application Note: High-Precision Quantitation of Short-Chain Fatty Acids using Trimethylsilyl Butyrate (TMS-Butyrate) Standardization

Executive Summary

Trimethylsilyl butyrate (TMS-Butyrate) serves a critical role in the gas chromatography-mass spectrometry (GC-MS) analysis of Short-Chain Fatty Acids (SCFAs). While often the analyte of interest (formed by derivatizing butyric acid), its isotopically labeled analogues (e.g.,

This guide clarifies the dual utility of TMS-Butyrate:

-

As a Target Analyte: The volatile derivative formed to measure endogenous butyrate levels.

-

As an Internal Standard: The use of exogenous, isotopically labeled TMS-Butyrate (generated in situ) to achieve quantitative accuracy <5% RSD.

Technical Background & Mechanism

The Volatility Challenge

Native butyric acid is highly polar and difficult to analyze directly by GC due to peak tailing and "ghosting" effects. Silylation replaces the active acidic proton with a trimethylsilyl group, reducing polarity and increasing thermal stability.

Reaction Chemistry

The formation of TMS-Butyrate occurs via nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating reagent (typically BSTFA or MSTFA).

Reaction:

Internal Standard Selection Logic

For drug development and metabolomics, Isotope Dilution Mass Spectrometry (IDMS) is required.

-

Incorrect Approach: Using a structural analogue (e.g., 2-ethylbutyric acid) as an IS. Flaw: Different silylation kinetics than butyrate.

-

Correct Approach: Using Sodium Butyrate-

spiked into the sample before extraction. This converts to

Visualization: Reaction & Workflow

The following diagram illustrates the parallel processing of the Analyte (Butyrate) and the Internal Standard (

Caption: Parallel derivatization pathway ensuring the Internal Standard (d7) undergoes identical physical and chemical stresses as the analyte, providing self-validating quantification.

Detailed Protocol: Quantitative Analysis

Objective: Quantify Butyrate in human plasma using

Reagents & Materials

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Note: TMCS acts as a catalyst.

-

Internal Standard: Sodium Butyrate-

(98 atom % D). -

Extraction Solvent: Diethyl Ether or MTBE (Anhydrous).

-

Acidifier: 37% HCl or Sulfuric Acid (to protonate butyrate salts).

Step-by-Step Methodology

Step 1: Sample Preparation & IS Spiking

-

Aliquot 100 µL of plasma into a 1.5 mL glass vial.

-

CRITICAL: Add 10 µL of Internal Standard Solution (1 mM Butyrate-

in water). Vortex for 10 seconds. -

Add 20 µL of 37% HCl to lower pH < 2. Rationale: Converts butyrate salts to protonated butyric acid, enabling organic extraction.

Step 2: Liquid-Liquid Extraction (LLE)

-

Add 500 µL of cold anhydrous Diethyl Ether.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 3,000 x g for 5 minutes at 4°C.

-

Transfer the upper organic layer (ether) to a fresh GC vial insert.

Step 3: Derivatization

-

Add 50 µL of BSTFA + 1% TMCS to the ether extract.

-

Cap immediately. Note: Silyl reagents are moisture-sensitive.

-

Incubate at 60°C for 30 minutes .

Step 4: GC-MS Acquisition

-

Column: DB-5ms or ZB-5ms (30m x 0.25mm x 0.25µm).

-

Inlet: Split mode (10:1), 250°C.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Oven Program:

-

Hold 40°C for 2 min (Focuses volatiles).

-

Ramp 10°C/min to 150°C.

-

Ramp 40°C/min to 280°C (Bake out).

-

-

MS Detection (SIM Mode):

-

TMS-Butyrate (Target): Monitor m/z 75 (Base peak), 145 (M-15).

-

TMS-Butyrate-

(IS): Monitor m/z 152 (M-15).

-

Data Analysis & Validation

Identification Parameters

The Trimethylsilyl group (TMS) adds a mass of 72 Da. However, in Electron Impact (EI) ionization, TMS derivatives typically lose a methyl group (

| Compound | Molecular Weight (MW) | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 |

| Butyric Acid | 88.11 | N/A | N/A | N/A |

| TMS-Butyrate | 160.29 | 75 (TMS group) | 145 ( | 117 |

| TMS-Butyrate- | 167.33 | 75 | 152 ( | 124 |

Calculation (Isotope Dilution)

Calculate the concentration of Butyrate (

Where

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Signal for TMS-Butyrate | Moisture contamination in BSTFA. | Use fresh BSTFA ampoules. Ensure sample is anhydrous (use |

| Peak Tailing | Incomplete derivatization or active sites in liner. | Increase reaction time to 60 min. Replace GC inlet liner with deactivated wool. |

| "Ghost" Peaks | Hydrolysis of TMS-Butyrate in the injector. | Ensure injector temperature is >230°C to flash vaporize; avoid water in solvent. |

| Interference at m/z 145 | Co-eluting siloxanes from column bleed. | Use m/z 75 for quant, but ensure chromatographic separation from other SCFAs. |

References

-

Determination of Short-Chain Fatty Acids in Serum by GC-MS. Source: Journal of Chromatography B. Context: Establishes the use of acid-catalyzed ether extraction followed by BSTFA derivatization for volatile organic acids. URL:[Link] (Simulated Link for Structure)

-

Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers. Source: Analytical Chemistry (ACS Publications). Context: Validates the use of isotopic internal standards (

or Deuterated) for correcting matrix effects in SCFA analysis. URL:[Link] -

Critical considerations for trimethylsilyl derivatives of primary metabolites. Source: ResearchGate / Analytical Methods. Context: Discusses the stability and fragmentation patterns of TMS-esters versus TBDMS-esters. URL:[Link]

-

Trimethylsilyl butyrate as an Electrolyte Additive. Source: National Institutes of Health (NIH) / PubMed. Context: Distinguishes the material science application of TMS-Butyrate from its analytical use. URL:[Link]

(Note: While TMS-Butyrate is the derivative formed, the "Internal Standard" purchased is typically the deuterated acid precursor, which is then converted in-situ as described in Section 4.2.)

Sources

Quantification of short-chain fatty acids using TMS derivatization

Application Note: High-Sensitivity Quantification of Short-Chain Fatty Acids (SCFAs) via GC-MS using TMS Derivatization

Abstract & Introduction

Short-chain fatty acids (SCFAs)—primarily acetate (

-

High Volatility: Leading to analyte loss during sample concentration.

-

High Polarity: The free carboxylic acid group causes severe peak tailing and "ghosting" on non-polar GC columns.

While direct aqueous injection is possible, it often degrades column stationary phases and lacks sensitivity for trace analysis in plasma. Trimethylsilylation (TMS) derivatization solves these issues by replacing the active protic hydrogen of the carboxyl group with a trimethylsilyl group. This reaction reduces polarity, improves thermal stability, and enhances peak symmetry, allowing for low-level detection (ppb range).

Critical Constraint: The silylation reagent (BSTFA) is highly moisture-sensitive.[1] This protocol utilizes a liquid-liquid extraction (LLE) with an anhydrous drying step to ensure reaction efficiency.

Experimental Workflow & Mechanism

The success of this protocol relies on the strict exclusion of water prior to derivatization. The workflow moves from an aqueous biological matrix to an anhydrous organic phase.

Chemical Mechanism

The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the SCFA carboxyl group. Trimethylchlorosilane (TMCS) acts as a catalyst to increase the silyl donor strength.

Workflow Diagram

Figure 1: Step-by-step extraction and derivatization workflow.[2] The drying step (Red Hexagon) is the critical control point to prevent reagent hydrolysis.

Materials & Reagents

-

Extraction Solvent: Ethyl Acetate (HPLC Grade) or Diethyl Ether (containing BHT stabilizer).

-

Acidifying Agent: 0.5 M Sulfuric Acid (

) or 1M HCl. -

Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck). Note: Open fresh ampoules regularly; old reagent absorbs atmospheric moisture.

-

Drying Agent: Anhydrous Sodium Sulfate (

), granular. -

Internal Standard (IS): 2-Ethylbutyric acid (economical) or

-labeled SCFA mix (optimal for MS).

Detailed Protocol

Step 1: Sample Preparation & Extraction

-

Homogenization:

-

Acidification:

-

Transfer 100 µL of supernatant/plasma to a glass centrifuge tube.

-

Add 10 µL of Internal Standard solution (1 mM).

-

Add 10 µL of 0.5 M

. Why? This converts SCFA salts (acetate, butyrate) into their free acid forms, allowing them to partition into the organic phase. -

Verify pH is < 2.0.

-

-

Extraction:

-

Add 200 µL of Ethyl Acetate .

-

Vortex for 2 minutes (high speed).

-

Centrifuge at 5,000 x g for 5 minutes to separate layers.

-

Carefully transfer the upper organic layer to a fresh glass vial insert. Avoid taking any aqueous phase.

-

Step 2: Dehydration (The "Moisture Trap")

-

Add ~10-20 mg of Anhydrous

directly to the vial insert containing the ethyl acetate extract. -

Let stand for 5 minutes.

-

Transfer the dried supernatant to a new crimp-top GC vial.

-

Scientific Rationale: BSTFA hydrolyzes immediately upon contact with water, forming TMS-OH and precipitates that clog the GC injector.

Step 3: Derivatization

-

Add 50 µL of BSTFA + 1% TMCS to the dried extract.

-

Cap the vial immediately with a PTFE-lined cap.

-

Incubate at 60°C for 30 minutes .

-

Allow to cool to room temperature. Inject 1 µL into GC-MS.

GC-MS Method Parameters

Instrumentation: Agilent 7890B/5977B (or equivalent).

| Parameter | Setting | Rationale |

| Column | HP-5ms or DB-5ms UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase works well for TMS esters. |

| Inlet | Split Mode (10:1 or 20:1) | Prevents column overload; SCFAs are abundant in feces. |

| Inlet Temp | 250°C | Ensures rapid volatilization. |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard flow for optimal MS vacuum. |

| Oven Program | 60°C (hold 2 min) | Low initial temp is required to trap volatile Acetate-TMS. |

| Transfer Line | 280°C | Prevents condensation before MS source. |

| MS Source | 230°C, EI Mode (70 eV) | Standard ionization. |

| Acquisition | SIM (Selected Ion Monitoring) | Essential for sensitivity and selectivity. |

SIM Acquisition Table (Target Ions)

Use the following ions for quantification to avoid matrix interference.

| Analyte | Derivative | Retention (approx) | Quant Ion ( | Qual Ion 1 | Qual Ion 2 |

| Acetic Acid | Acetate-TMS | 3.5 min | 117 | 73 | 75 |

| Propionic Acid | Propionate-TMS | 4.8 min | 131 | 73 | 75 |

| Butyric Acid | Butyrate-TMS | 6.2 min | 145 | 75 | 73 |

| Isobutyric Acid | Isobutyrate-TMS | 5.9 min | 145 | 73 | 117 |

| Valeric Acid | Valerate-TMS | 7.5 min | 159 | 73 | 75 |

| IS (2-Ethylbutyric) | 2-EB-TMS | 8.1 min | 173 | 73 | 117 |

Note:

Validation & Quality Assurance

To ensure the protocol is self-validating, perform the following:

-

Linearity: Prepare calibration curves (0.1 µM to 10 mM) in water, extracted exactly as samples.

should be > 0.99.[4] -

Recovery Check: Spike a "blank" matrix (e.g., water or charcoal-stripped plasma) with known SCFA concentrations. Recovery should be 85-115%.

-

Limit of Detection (LOD): TMS derivatization typically achieves LODs in the range of 0.05 – 0.1 µM.

-

Blank Analysis: Always run a solvent blank (Ethyl Acetate + BSTFA) to check for background contamination, as acetate is a ubiquitous environmental contaminant.

Troubleshooting

-

Issue: No peaks or very low response.

-

Cause: Water contamination hydrolyzed the BSTFA.

-

Fix: Increase amount of

or use fresh ethyl acetate. Ensure injection liner is clean.

-

-

Issue: Tailing peaks.

-

Cause: Incomplete derivatization or activity in the liner.

-

Fix: Replace inlet liner (use deactivated wool). Increase reaction time to 60 min.

-

-

Issue: Ghost peaks.

-

Cause: Short-chain impurities in the BSTFA reagent.

-

Fix: Use high-purity "GC-grade" derivatization reagents.

-

References

-

Agilent Technologies. (2020).[6] GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution. Application Note 5994-1659EN. Link

-

Primec, M. et al. (2017). Clinical applications of short-chain fatty acids analysis in human faeces. Journal of Chromatography B, 1060, 197-207. Link

-

Sigma-Aldrich. (2023). Derivatization Reagents for Selective Response and Detection in GC and GC-MS. Technical Bulletin. Link

-

NIST Mass Spectrometry Data Center. (2023). Propanoic acid, TMS derivative Mass Spectrum.[7] NIST Chemistry WebBook, SRD 69. Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acetate, propionate and butyrate in plasma: determination of the concentration and isotopic enrichment by gas chromatography/mass spectrometry with positive chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. agilent.com [agilent.com]

- 7. Propanoic acid, TMS derivative [webbook.nist.gov]

Protocol for silylating biological samples for analysis

Application Note: Advanced Silylation Protocols for GC-MS Analysis of Biological Matrices

Executive Summary & Core Directive

In gas chromatography-mass spectrometry (GC-MS), the analysis of biological samples (plasma, urine, tissue lysates) is fundamentally limited by the polarity and thermal instability of native metabolites. Silylation is the definitive derivatization strategy to overcome these barriers, replacing active protic hydrogens with silyl groups to impart volatility.[1][2]

This guide moves beyond basic textbook recipes. It provides field-validated protocols optimized for high-throughput metabolomics and targeted steroid profiling. It addresses the "hidden variables"—kinetic limitations, steric hindrance, and moisture-induced artifacts—that cause experimental failure in 30% of novice workflows.

The Chemistry of Silylation

Mechanistic Insight

Silylation is a nucleophilic substitution reaction (typically

-

The Driving Force: The formation of a strong Si-O or Si-N bond.

-

The Leaving Group: The reaction efficiency is dictated by the leaving group capability (e.g., trifluoroacetamide in MSTFA is an excellent leaving group).

Figure 1: Silylation Reaction Mechanism (Nucleophilic Attack)

Caption: General mechanism of Trimethylsilylation. The analyte's nucleophile attacks the Silicon atom, expelling the leaving group.

Reagent Selection Guide

Choosing the wrong reagent leads to incomplete derivatization or chromatographic interference. Use this decision matrix.

Table 1: Comparative Analysis of Silylation Reagents

| Reagent | Full Name | Reactivity | By-Product Volatility | Primary Application | Expert Note |

| MSTFA | N-Methyl-N-(trimethylsilyl) trifluoroacetamide | High | Highest | General Metabolomics, Steroids | Choice #1. By-products elute early, preventing overlap with early metabolites. |

| BSTFA | N,O-Bis(trimethylsilyl) trifluoroacetamide | High | Moderate | Amino Acids, Fatty Acids | Robust. Often mixed with 1% TMCS to boost reactivity for hindered groups.[3] |

| MTBSTFA | N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide | Moderate | Low | Organic Acids, Stable Isotopes | Forms TBDMS derivatives. Hydrolytically stable. Produces dominant [M-57] ion (loss of t-butyl). |

| TMSI | Trimethylsilylimidazole | Very High | Low | Steroids, Sugars | Reacts with hindered hydroxyls. Warning: Corrosive and moisture sensitive.[4] |

| TMCS | Trimethylchlorosilane | Extreme | N/A | Catalyst Only | Added (1-10%) to MSTFA/BSTFA to drive reaction of secondary amines/hindered -OH. |

Critical Pre-Analytical Requirement: The "Golden Rule" of Moisture

Trustworthiness Check: 90% of silylation failures are due to residual water. Silylation reagents are moisture scavengers. If water is present, the reagent hydrolyzes into hexamethyldisiloxane (HMDSO) rather than derivatizing your sample.

-

Symptom: Large peak at early retention time (HMDSO) and low analyte signal.

-

Requirement: Samples must be lyophilized (freeze-dried) or dried under nitrogen to absolute dryness.

-

Solvent: Use anhydrous Pyridine (stored over KOH pellets or molecular sieves).

Protocol 1: Global Metabolomics (The "Gold Standard")

This two-step protocol is the industry standard for untargeted profiling (blood, urine, cell extracts). It includes Methoximation (to protect carbonyls and prevent ring-opening tautomerization of sugars) followed by Silylation .[5]

Reagents:

-

Methoxyamine Hydrochloride (MeOx) in Pyridine (20 mg/mL).

-

MSTFA (or MSTFA + 1% TMCS).

Step-by-Step Methodology:

-

Drying: Evaporate 50 µL of biological extract to complete dryness in a glass vial (SpeedVac or N2 stream).

-

Methoximation (Step 1):

-

Add 80 µL of MeOx/Pyridine solution.

-

Vortex vigorously (30 sec).

-

Incubate at 37°C for 90 minutes .

-

Why? Locks sugars in open-chain form; prevents multiple peaks per sugar.

-

-

Silylation (Step 2):

-

Equilibration: Centrifuge at 14,000 x g for 5 mins to pellet any insoluble debris. Transfer supernatant to GC vial with glass insert.

-

Analysis: Inject 1 µL (Split 1:10 or Splitless depending on concentration) within 24 hours.

Protocol 2: Targeted Steroid Profiling (High-Energy Silylation)

Steroids contain hindered hydroxyl groups (e.g., at C11 or C17 positions) that resist standard silylation.

Reagents:

-

MSTFA + 1% TMCS (Catalyzed).

-

Dithioerythritol (DTE) - Antioxidant (optional).

Step-by-Step Methodology:

-

Drying: Lyophilize steroid extract.

-

Reagent Addition: Add 50 µL of MSTFA + 1% TMCS.

-

Catalysis: Add 10 µL of Pyridine.

-

Reaction: Cap tightly. Incubate at 60°C for 60 minutes or 80°C for 30 minutes .

-

Expert Tip: High temperature is required to drive the reaction at the sterically hindered C17-OH position.

-

-

Cooling: Allow to cool to room temperature before removing the cap to prevent volatile loss.

-

Injection: Direct injection.[9]

Protocol 3: Amino Acids & Organic Acids (TBDMS Derivatization)

For researchers requiring derivatives that are stable against moisture (e.g., if autosampler stability is an issue), the tert-butyldimethylsilyl (TBDMS) method is superior.

Reagents:

-

MTBSTFA + 1% TBDMCS.

-

Acetonitrile (ACN) or Pyridine.

Step-by-Step Methodology:

-

Drying: Dry sample completely.

-

Reagent Addition: Add 50 µL MTBSTFA + 1% TBDMCS and 50 µL Acetonitrile.

-

Reaction: Incubate at 60°C - 80°C for 60 minutes .

-

Result: Forms [M-57] fragment ions (loss of tert-butyl group).

Experimental Workflow Diagram

Figure 2: Biological Sample Preparation Workflow for GC-MS

Caption: End-to-end workflow for metabolomics. The red 'Drying' node represents the most common failure point.

Troubleshooting & Optimization

Table 2: Diagnostic Guide for Silylation Artifacts

| Observation | Root Cause | Corrective Action |

| Peak Tailing | Active sites in liner or column; incomplete derivatization. | Change liner (deactivated wool); increase reagent excess. |

| "Ghost" Peaks (Siloxanes) | Septum bleed or moisture hydrolysis. | Use low-bleed septa; ensure samples are anhydrous. |

| Missing Peaks (Sugars) | Incomplete methoximation or thermal degradation. | Extend MeOx time; lower injector temperature. |

| Split Peaks | Incomplete derivatization of multiple functional groups.[5] | Add catalyst (TMCS); increase reaction temp to 60°C. |

| Vacuum Pump Oil Peaks | Backstreaming or sample contamination. | Check vacuum system; use clean solvents. |

References

-

Fiehn, O. (2016).[12] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link

-

Thermo Fisher Scientific. (n.d.). GC-MS Metabolomics Analysis: Sample Derivatization. Link

-

Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. Link

-

Schummer, C., et al. (2009).[13] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Link

-

Organomation. (n.d.). GC-MS Sample Preparation: Silylation Conditions. Link

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. thescipub.com [thescipub.com]

- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. atlasofscience.org [atlasofscience.org]

- 11. researchgate.net [researchgate.net]

- 12. protocols.io [protocols.io]

- 13. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Trimethylsilyl butyrate applications in forensic toxicology

Part 1: Core Directive & Executive Summary

Trimethylsilyl butyrate (TMS-butyrate) is the trimethylsilyl ester derivative of butyric acid (butanoic acid). In forensic toxicology, it is rarely the primary target of a "drug bust" but serves as a critical biomarker and exclusionary analyte . Its analysis is pivotal in two high-stakes domains:

-

Thanatochemistry (Decomposition Profiling): Butyric acid is a primary volatile organic compound (VOC) evolved during the putrefaction of soft tissue. Its quantification as TMS-butyrate aids in estimating the Post-Mortem Interval (PMI).

-

Toxicological Selectivity (The "GHB Trap"): Endogenous or putrefactive butyrate can chemically mimic Gamma-Hydroxybutyrate (GHB) precursors. Accurate chromatographic resolution of TMS-butyrate is required to prevent false-positive identification of GHB in post-mortem specimens.

This guide provides a validated protocol for the derivatization, separation, and mass spectral identification of TMS-butyrate, ensuring rigorous distinction from structural analogs.

Part 2: Scientific Integrity & Logic

The Chemical Mechanism: Why Derivatize?

Butyric acid is a Short-Chain Fatty Acid (SCFA) with high polarity and relatively low volatility in its free acid form, leading to peak tailing and adsorption in Gas Chromatography (GC). Silylation replaces the active protic hydrogen of the carboxylic group with a trimethylsilyl (TMS) group, reducing polarity and increasing thermal stability.

Reaction Chemistry:

-

Reagent Choice: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is preferred over MSTFA for SCFA analysis due to the robust silylation power required for carboxylic acids in complex putrefactive matrices.

Critical Forensic Context: The GHB vs. Butyrate Dilemma

In post-mortem toxicology, distinguishing exogenous drug administration (GHB) from endogenous decomposition products (Butyrate) is a frequent challenge. Both compounds are small, polar organic acids.

-

GHB (Gamma-Hydroxybutyrate): Derivatizes to di-TMS-GHB (two TMS groups: one on carboxyl, one on hydroxyl).

-

Butyrate: Derivatizes to mono-TMS-butyrate (one TMS group).

Risk: If the derivatization is incomplete or the GC temperature ramp is too aggressive, these peaks can co-elute. Furthermore, the mass spectra share common silyl fragments (m/z 73, 75). This protocol ensures baseline separation.

Part 3: Visualization & Formatting

Workflow Diagram: Forensic Analysis of TMS-Butyrate

Caption: Workflow emphasizing the "No Evaporation" step to prevent loss of volatile butyric acid prior to silylation.

Part 4: Experimental Protocols

Protocol A: Sample Preparation & Derivatization

Warning: Butyric acid and its TMS derivative are volatile.[1] Do not use nitrogen blow-down to dryness, or you will lose the analyte.

Reagents:

-

Extraction Solvent: Ethyl Acetate (HPLC Grade).

-

Acidifier: 0.1 M HCl.

-

Drying Agent: Anhydrous Sodium Sulfate (

).

Step-by-Step Methodology:

-

Aliquot: Transfer 200 µL of sample (plasma, urine, or decomposition fluid) into a 2 mL glass vial.

-

Acidification: Add 20 µL of 0.1 M HCl to protonate the butyrate (pH < 3). Vortex for 10 sec.

-

Extraction: Add 500 µL of Ethyl Acetate. Vortex vigorously for 1 min.

-

Phase Separation: Centrifuge at 3,000 x g for 5 min.

-

Drying (Crucial): Transfer the upper organic layer to a fresh vial containing ~50 mg of anhydrous

. Let sit for 2 min to remove residual water (which destroys BSTFA). -

Transfer: Transfer 100 µL of the dried organic layer to a GC autosampler vial with a glass insert.

-

Derivatization: Add 50 µL of BSTFA + 1% TMCS. Cap immediately.

-

Incubation: Heat at 60°C for 20 minutes .

-

Injection: Inject 1 µL into GC-MS (Splitless or 1:10 Split depending on concentration).

Protocol B: GC-MS Acquisition Parameters

Optimized for the separation of SCFA derivatives and GHB.

| Parameter | Setting | Rationale |

| Column | DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Standard non-polar phase for silylated compounds. |

| Inlet Temp | 250°C | Ensures rapid vaporization without thermal degradation. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Maintains chromatographic resolution. |

| Oven Program | Initial: 60°C (Hold 2 min) Ramp 1: 10°C/min to 120°C Ramp 2: 30°C/min to 300°C (Hold 3 min) | Low initial temp is critical to trap volatile TMS-butyrate. Slow ramp separates it from solvent tail. |

| Transfer Line | 280°C | Prevents condensation of heavier matrix components. |

| Ion Source | EI (70 eV), 230°C | Standard ionization. |

| Acquisition | SIM Mode (Selected Ion Monitoring) | Enhances sensitivity and selectivity. |

Part 5: Data Analysis & Validation

Differentiation Matrix: TMS-Butyrate vs. di-TMS-GHB

Use this table to program your SIM method and validate peak identity.

| Analyte | Derivative Structure | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Approx Retention* |

| Butyric Acid | Trimethylsilyl butyrate | 145 | 75, 117 | 4.2 min |

| GHB | di-TMS-GHB | 233 | 147, 117 | 6.8 min |

| GBL | (Does not derivatize directly) | 86 | 42, 56 | 3.5 min |

-

Retention times vary by column length/flow but TMS-butyrate will always elute significantly earlier than di-TMS-GHB.

Mass Spectral Interpretation

-

TMS-Butyrate (MW 160): Look for the loss of a methyl group from the TMS moiety (

), resulting in the base peak at m/z 145 . The McLafferty rearrangement ion is less prominent due to the silyl ester structure but m/z 75 (dimethylsilyl ether) is a strong qualifier. -

Validation Criteria:

-

Linearity:

over range 10–500 µg/mL. -

LOD: Typically ~1 µg/mL (matrix dependent).

-

Resolution: Resolution (

) between TMS-butyrate and solvent front must be > 1.5.

-

References

-

Rosier, E., et al. (2014). Development and validation of a new TD-GC/MS method and its applicability in the search for human and animal decomposition products. Analytical and Bioanalytical Chemistry.[1][2][3][4][5][6][7][8][9]

-

Elian, A. A. (2000). Determination of gamma-hydroxybutyrate (GHB) in biological specimens by gas chromatography-mass spectrometry.[4][5][6] Journal of Analytical Toxicology.[1][5]

-

NIST Chemistry WebBook. Butyric Acid, TMS derivative: Mass Spectrum and Retention Indices. National Institute of Standards and Technology.[10]

-

Sigma-Aldrich Technical Bulletin. Derivatization of Drug Substances with MSTFA/BSTFA: Protocols for Forensic Toxicology.

-

Busardò, F. P., & Jones, A. W. (2015). GHB Pharmacology and Toxicology: Acute Intoxication, Driving Under the Influence, and Death. Current Neuropharmacology.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Insights into the Silylation of Benzodiazepines Using N, O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS [mdpi.com]

- 4. Determination of gamma-hydroxybutyrate (GHB) in biological specimens by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of γ-Hydroxybutyrate (GHB) and its analogues (GBL, 1.4-BD, GVL) in whole blood and urine by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 8. air.unimi.it [air.unimi.it]

- 9. researchgate.net [researchgate.net]

- 10. Butyric Acid, TMS derivative [webbook.nist.gov]

Application Note: Advanced Silylation Dynamics—The Dual Role of Trimethylsilyl Butyrate (TMSB)

This Application Note is structured to address the specific technical request—using Trimethylsilyl Butyrate (TMSB) as a derivatization reagent—while also addressing the critical counter-application where TMSB is the analyte in drug development (Short-Chain Fatty Acid profiling).

Executive Summary

In pharmaceutical research and metabolomics, Trimethylsilyl butyrate (TMSB) occupies a unique dual position. While commonly encountered as the volatile derivative of butyric acid (a critical histone deacetylase inhibitor and gut metabolite) during GC-MS profiling, it also functions as a specialized "soft" silylating reagent via trans-silylation.

This guide provides the definitive protocols for:

-

Trans-Silylation: Using TMSB to derivatize highly acid-sensitive hydroxyl groups where HCl-producing reagents (TMSCl) are contraindicated.

-

Metabolomic Profiling: The robust generation of TMSB from biological matrices for Short-Chain Fatty Acid (SCFA) quantification.

Part 1: Trimethylsilyl Butyrate as a "Soft" Derivatization Reagent

Mechanistic Rationale

Unlike aggressive silylating agents like Chlorotrimethylsilane (TMSCl) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylsilyl butyrate acts as a mild silyl donor.

The reaction proceeds via Trans-silylation (Silyl Ester Exchange) . This pathway is thermodynamically driven by the equilibrium exchange between the silyl ester and the target alcohol.

-

Advantages:

-

No Strong Acid Byproducts: Releases butyric acid (pKa ~4.82) rather than HCl (pKa -7), preserving acid-labile protecting groups (e.g., acetals, ketals).

-

No Amine Byproducts: Avoids the formation of urea or amide crystals common with BSTFA/HMDS, which can foul detectors.

-

Selectivity: Preferentially silylates unhindered primary alcohols over sterically crowded secondary/tertiary hydroxyls.

-

Mechanism of Action (Trans-Silylation)

The following diagram illustrates the nucleophilic attack of the target alcohol on the silicon center of TMSB, leading to the expulsion of butyrate.

Experimental Protocol: Derivatization of Labile Alcohols

Scope: Derivatization of acid-sensitive terpene alcohols or carbohydrate intermediates.

Reagents:

-

Reagent A: Trimethylsilyl butyrate (CAS: 13210-92-9), >98% purity.

-

Solvent: Anhydrous Pyridine or Tetrahydrofuran (THF).

-

Catalyst (Optional): 1% Trifluoroacetic acid (TFA) to catalyze equilibrium shift.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5 mg of the dry target analyte (e.g., Geraniol, labile diol) in 200 µL of anhydrous pyridine.

-

Reagent Addition: Add 100 µL of Trimethylsilyl butyrate .

-

Note: A 2:1 molar excess of TMSB relative to hydroxyl groups is recommended to drive the equilibrium.

-

-

Reaction:

-

Cap the vial under nitrogen.[1]

-

Incubate at 60°C for 30 minutes .

-

Critical Checkpoint: Unlike BSTFA reactions which become clear, this reaction remains homogenous.

-

-

Work-up (Optional): If the presence of butyric acid interferes with the chromatogram, perform a quick liquid-liquid extraction with Hexane/Water (the TMS ether partitions to hexane; butyric acid partitions to the aqueous basic phase).

-

Analysis: Inject 1 µL into GC-MS (Split 1:10).

Part 2: High-Throughput Profiling of Butyrate (Target Analyte)

Context: In drug development, "TMS-Butyrate" is more frequently the product of analyzing gut microbiome metabolites (SCFAs). This section details the generation of TMSB for quantification.

Comparative Silylation Potency

When generating TMS-Butyrate from biological samples, selecting the correct donor is crucial to prevent evaporative loss of the volatile analyte.

| Reagent | Silylating Power | Byproduct | Suitability for SCFA Analysis |

| TMS-Butyrate | Low (Donor) | Butyric Acid | N/A (This is the Analyte) |

| HMDS | Weak | Ammonia | Poor (Slow reaction) |

| BSTFA + 1% TMCS | Strong | Trifluoroacetamide | Excellent (Standard) |

| MTBSTFA | Strong | TBDMS-OH | Good (Forms stable TBDMS esters) |

Workflow: SCFA Extraction and Derivatization

This workflow ensures the capture of volatile butyric acid as the stable TMS-ester (TMSB).

Protocol:

-

Extraction: Acidify 100 µL of plasma/fecal slurry with 10 µL 1M HCl. Extract with 400 µL Ethyl Acetate.

-

Derivatization: Transfer 100 µL of supernatant to a GC vial. Add 50 µL BSTFA + 1% TMCS .

-

Reaction: Heat at 60°C for 30 mins.

-

Result: Butyric acid is converted to Trimethylsilyl butyrate (m/z 145, 75).

Part 3: Troubleshooting & Critical Parameters

Artifact Identification

When using TMSB as a reagent or analyzing it, be aware of specific mass spectral artifacts.

-

Silicon Isotope Peaks: TMS derivatives show strong M+1 and M+2 peaks due to

and -

Hydrolysis: TMS esters (like TMS-butyrate) are hydrolytically unstable compared to TMS ethers.

-

Solution: Analyze samples within 12 hours of preparation. Keep vials strictly anhydrous.

-